Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-
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Overview
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-benzoxazolylthiol with N-(2-fluorophenyl)-N-(2-oxoethyl)acetamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **Acetamide,2-(2-benzothiazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-
- **Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-chlorophenyl)-
- **Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-bromophenyl)-
Uniqueness
What sets Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and a cyclohexylamino group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a detailed examination of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 455.54 g/mol
The compound features a benzoxazole ring known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the cyclohexylamino group may enhance its pharmacological effects by improving lipophilicity and bioavailability.
Antimicrobial Activity
Preliminary studies suggest that Acetamide derivatives with benzoxazole moieties exhibit significant antimicrobial properties. Compounds similar to Acetamide have been shown to modulate enzyme activity and interact with various biological pathways, indicating a potential for antibacterial effects. For instance, derivatives containing the benzoxazole structure have been tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate to strong antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Antibacterial | 25 | |
Compound B | Antibacterial | 50 | |
Acetamide | TBD | TBD |
Anticancer Potential
The benzoxazole moiety is also associated with anticancer activity. Research indicates that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms remain under investigation; however, it is hypothesized that the compound may interfere with specific signaling pathways involved in tumor growth.
Synthesis Pathway
The synthesis of Acetamide involves multi-step organic reactions typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of Benzoxazole : Synthesis begins with the formation of the benzoxazole ring through cyclization reactions.
- Thioether Formation : A thioether linkage is introduced to enhance biological activity.
- Amidation : The cyclohexylamino group is added via amidation reactions to create the final compound.
These steps require careful optimization to ensure high yields and purity of the final product.
Case Studies and Research Findings
Recent studies have highlighted the potential of Acetamide derivatives in treating infections caused by resistant strains of bacteria. For example, one study demonstrated that a related compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Moreover, molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .
Properties
Molecular Formula |
C23H24FN3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-fluoroanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-17-10-4-6-12-19(17)27(14-21(28)25-16-8-2-1-3-9-16)22(29)15-31-23-26-18-11-5-7-13-20(18)30-23/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28) |
InChI Key |
XRFCIJWHZABBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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